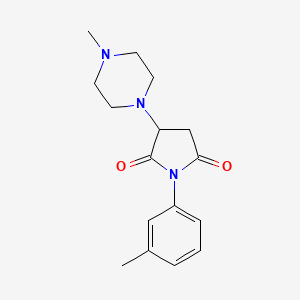![molecular formula C15H24N2O B5118571 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol, also known as PAPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PAPP is a piperazine derivative that has been shown to have anxiolytic and antidepressant effects in animal studies.
Aplicaciones Científicas De Investigación
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. Animal studies have shown that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to have analgesic effects and may be useful in the treatment of pain.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol may act as a serotonin receptor agonist, which could explain its anxiolytic and antidepressant effects. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. Animal studies have shown that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol increases the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic effects. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is that it has been extensively studied and has a well-established synthesis method. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand the mechanism of action of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol and its effects on the brain. Additionally, studies are needed to determine the safety and efficacy of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in humans. Overall, 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has the potential to be a useful therapeutic agent, but further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol involves the reaction of 1-(2-hydroxyethyl)-4-(2-phenylpropyl)piperazine with thionyl chloride, followed by the addition of ethanol. The resulting product is purified using column chromatography. This synthesis method has been used in several studies and has been shown to yield high purity 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol.
Propiedades
IUPAC Name |
2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14(15-5-3-2-4-6-15)13-17-9-7-16(8-10-17)11-12-18/h2-6,14,18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKDFCALIOQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431478 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)